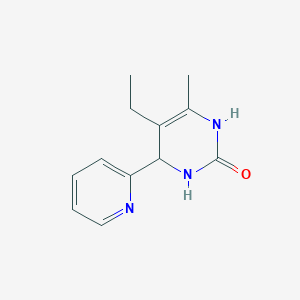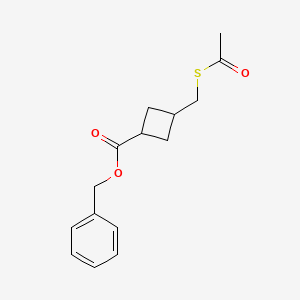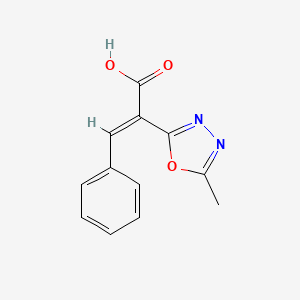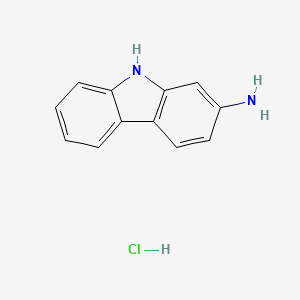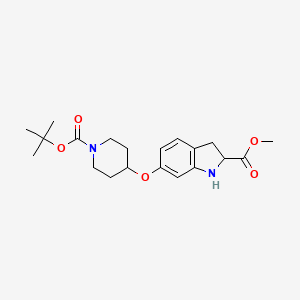![molecular formula C21H29NO6 B13104952 1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate](/img/structure/B13104952.png)
1'-Tert-butyl 4'-ethyl 8-methoxyspiro[chroman-4,3'-pyrrolidine]-1',4'-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate is a complex organic compound characterized by its unique spiro structure, which involves a chroman and pyrrolidine ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the chroman ring: This can be achieved through a cyclization reaction involving an appropriate phenol and an aldehyde under acidic conditions.
Spirocyclization: The chroman intermediate is then reacted with a pyrrolidine derivative to form the spiro compound. This step often requires a strong base and a suitable solvent.
Functional group modifications: The tert-butyl, ethyl, and methoxy groups are introduced through standard organic reactions such as alkylation and methylation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper, more readily available starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups in the dicarboxylate moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl and ethyl groups can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichloromethane as solvent, room temperature.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.
Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of new alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of 1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The spiro structure may allow the compound to fit into unique binding sites, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[chroman-4,3’-pyrrolidine] derivatives: These compounds share the spiro structure and may have similar chemical properties.
Tert-butyl and ethyl substituted compounds: These compounds have similar alkyl groups, which can influence their reactivity and biological activity.
Uniqueness
1’-Tert-butyl 4’-ethyl 8-methoxyspiro[chroman-4,3’-pyrrolidine]-1’,4’-dicarboxylate is unique due to its specific combination of functional groups and spiro structure, which may confer distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C21H29NO6 |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
1-O'-tert-butyl 3-O'-ethyl 8-methoxyspiro[2,3-dihydrochromene-4,4'-pyrrolidine]-1',3'-dicarboxylate |
InChI |
InChI=1S/C21H29NO6/c1-6-26-18(23)15-12-22(19(24)28-20(2,3)4)13-21(15)10-11-27-17-14(21)8-7-9-16(17)25-5/h7-9,15H,6,10-13H2,1-5H3 |
Clé InChI |
OSJJIXUEKINNCO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CN(CC12CCOC3=C2C=CC=C3OC)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


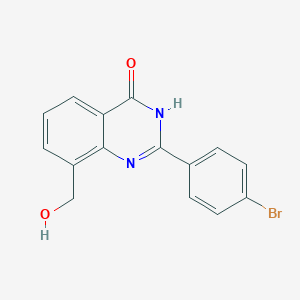
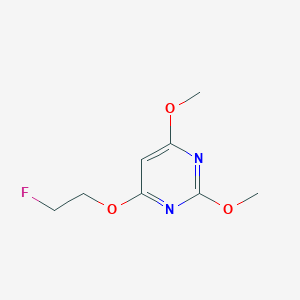

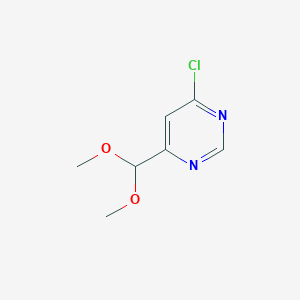


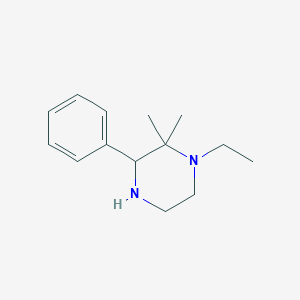

![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
